Welcome to the BenchChem Online Store!
molecular formula C8H7BrFNO4S B8442653 5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

Cat. No. B8442653
M. Wt: 312.11 g/mol
InChI Key: XRBWNHAYOYZIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04709049

Procedure details

N-(4-Bromo-2-fluorophenyl)acetamide (173.2 g) was suspended in conc. sulfuric acid (80 ml), and 60% fuming sulfuric acid (340 ml) was dropwise added thereto at 10 to 20° C., followed by stirring at 20° C. for 2 hours. The reaction mixture was dropwise added to ice water (500 g) at 10° to 20° C., and the precipitated crystals were collected by filtration, washed with cold water (400 ml) and dried under reduced pressure to give 175.8 g of 5-(N-acetylamino)-2-bromo-4-fluorobenzenesulfonic acid. M.P., more than 300° C.
Quantity
173.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
340 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([F:12])[CH:3]=1.[S:13](=O)(=[O:16])([OH:15])[OH:14]>>[C:9]([NH:8][C:5]1[C:4]([F:12])=[CH:3][C:2]([Br:1])=[C:7]([S:13]([OH:16])(=[O:15])=[O:14])[CH:6]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
173.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(C)=O)F
Step Two
Name
ice water
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
340 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
by stirring at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10 to 20° C.
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold water (400 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=CC(=C(C1)S(=O)(=O)O)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 175.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.